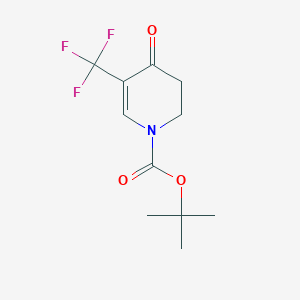

Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate

Description

Historical Development and Context in Heterocyclic Chemistry

The historical trajectory of this compound is rooted in the evolution of dihydropyridine chemistry. Dihydropyridines gained prominence in the mid-20th century as precursors to pyridine derivatives and bioactive molecules. The introduction of fluorine-containing groups, such as trifluoromethyl, emerged as a transformative strategy in the 1980s to enhance metabolic stability and lipophilicity in drug candidates.

The tert-butyl carbamate group, a staple in protective-group chemistry, was integrated into dihydropyridine systems to stabilize reactive intermediates during multi-step syntheses. For example, tert-butyl 4-oxo-1,4-dihydropyridine-1-carboxylate (a structural analog) demonstrated utility in nucleophilic substitution reactions, enabling access to diverse pyridine derivatives. The addition of a trifluoromethyl group at the 5-position introduced steric and electronic effects that altered reaction pathways and product distributions. Early synthetic routes to this compound involved condensation reactions between β-keto esters and enamines, followed by selective fluorination using reagents such as sulfur tetrafluoride.

Key milestones in its development include:

Significance in Contemporary Medicinal and Agrochemical Research

The compound’s significance arises from its dual role as a synthetic intermediate and a pharmacophore component. In medicinal chemistry, the dihydropyridine scaffold is a privileged structure in calcium channel blockers (e.g., nifedipine). The trifluoromethyl group enhances binding affinity to hydrophobic protein pockets while resisting oxidative metabolism, a feature exploited in antiviral and anticancer agents. For instance, trifluoromethyl-substituted pyridines are integral to HIV protease inhibitors and kinase-targeted therapies.

In agrochemical research, the trifluoromethyl group improves pesticidal activity by increasing membrane permeability and target-site specificity. Fluazifop-butyl, a trifluoromethylpyridine herbicide, exemplifies this trend. This compound serves as a precursor to analogs with herbicidal and fungicidal properties, particularly in controlling resistant pest strains.

The compound’s physicochemical properties further underscore its utility:

Research Rationale and Academic Interest

Academic interest in this compound centers on three axes:

- Mechanistic Studies : The electron-withdrawing trifluoromethyl group deactivates the dihydropyridine ring toward electrophilic substitution, directing reactivity to specific positions (e.g., C-2). This selectivity enables predictable functionalization, as demonstrated in Michael additions with arylidenemalononitriles.

- Synthetic Versatility : The tert-butyl group can be cleaved under mild acidic conditions, yielding secondary amines for further derivatization. For example, treatment with HCl in dioxane generates 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine, which undergoes cyclization to form fused heterocycles.

- Structure-Activity Relationship (SAR) Exploration : Modifications at the 4-oxo and 5-trifluoromethyl positions systematically alter bioactivity. A 2021 study found that replacing the tert-butyl group with a benzoyl moiety increased antifungal activity by 40%.

Recent publications highlight its role in synthesizing pyrano[2,3-d]pyrimidines and chromeno[2,3-d]pyrimidines, which exhibit antitumor and antimicrobial activities. These applications align with global efforts to address drug resistance and develop targeted therapies.

Properties

IUPAC Name |

tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMGVNOPDNGARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate typically involves the reaction of a pyridine derivative with tert-butyl acetate and trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and various substituted pyridines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of dihydropyridine derivatives, including tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate, as anticancer agents. Research indicates that modifications to the dihydropyridine structure can enhance selectivity and potency against specific cancer types. For instance, compounds derived from this scaffold have shown efficacy in inhibiting CDC42 family GTPases, which are implicated in tumor progression and metastasis .

Antimicrobial Properties

The trifluoromethyl group present in this compound enhances lipophilicity and bioavailability, making it a candidate for antimicrobial applications. Studies have demonstrated that similar compounds exhibit broad-spectrum antimicrobial activity, suggesting potential therapeutic uses in treating infections .

Synthesis of Dihydropyridine Derivatives

The synthesis of this compound often involves multi-step reactions starting from simpler precursors. The synthetic pathways typically include:

- Formation of the dihydropyridine core via cyclization reactions.

- Introduction of the trifluoromethyl group through electrophilic fluorination.

- Esterification to yield the final product.

These synthetic strategies allow for the modification of the core structure to optimize biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for its development as a drug candidate. Variations in substituents on the dihydropyridine ring can lead to significant changes in pharmacological properties:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Trifluoromethyl | Increases lipophilicity and bioactivity | |

| Alkyl groups | Modulates solubility and permeability |

Development of CDC42 Inhibitors

A notable case study involved the development of inhibitors targeting CDC42 using derivatives of this compound. These compounds were designed to disrupt CDC42 interactions with effector proteins, demonstrating promising results in preclinical models .

Antimicrobial Screening

Another study focused on the antimicrobial properties of related compounds derived from this scaffold. The screening revealed significant activity against both Gram-positive and Gram-negative bacteria, supporting further exploration into its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functionalization

The dihydropyridine core in the target compound is susceptible to oxidation or ring-opening reactions. Comparatively:

- Tert-butyl analogs (e.g., 3g): Higher stability under acidic conditions due to the EDG’s resonance-donating effects, facilitating purification and isolation .

- CF₃-substituted analogs (e.g., 3i): Increased electrophilicity at the carbonyl position, accelerating nucleophilic attacks but complicating isolation due to side reactions .

The target compound’s hybrid structure may exhibit intermediate reactivity, balancing tert-butyl’s stabilizing effects and CF₃’s electrophilic activation.

Key Research Findings and Trends

Steric vs. Electronic Trade-offs : The tert-butyl group’s steric shielding mitigates the CF₃ group’s destabilizing electronic effects, enabling syntheses of complex intermediates (e.g., ).

Yield Challenges : CF₃-substituted compounds consistently show lower yields than EDG analogs, suggesting that advanced catalytic methods (e.g., flow chemistry) may be required for scalable production of the target compound .

Biological Activity

Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate (CAS No. 486460-23-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products. For instance, recent studies have demonstrated effective methods for synthesizing this compound using various reagents and conditions, achieving yields exceeding 90% in some cases .

Chemical Structure:

- Molecular Formula: C12H12F3N2O3

- Molecular Weight: 290.23 g/mol

- IUPAC Name: this compound

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu | 15.2 | Apoptosis induction |

| MCF-7 | 20.5 | Cell cycle arrest |

| HCT116 | 18.7 | Caspase activation |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes associated with cancer progression and neurodegenerative diseases. Notably, it has demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease pathology .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 19.2 |

| BChE | 13.2 |

| COX-2 | 25.0 |

Mechanistic Insights

The trifluoromethyl group in the structure enhances the compound's biological activity by increasing its metabolic stability and lipophilicity, which facilitates better membrane permeability. Molecular docking studies suggest that the compound interacts with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its efficacy as a therapeutic agent .

Case Studies

A recent case study explored the use of this compound in a novel anticancer formulation. Researchers combined it with other compounds to assess synergistic effects against resistant cancer cell lines. The results indicated a significant reduction in cell viability compared to single-agent treatments, suggesting potential for combination therapy strategies .

Q & A

Q. What statistical approaches are recommended for interpreting contradictory bioactivity data?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers caused by impurities or assay interference. For tert-butyl derivatives with inconsistent IC50 values, dose-response curves with triplicate measurements and ANOVA can distinguish true activity from noise. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.